molecular formula C16H17FN2O3S B3018024 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448122-81-3

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B3018024
CAS No.: 1448122-81-3
M. Wt: 336.38
InChI Key: SPYVOZDPMDBVOC-UHFFFAOYSA-N
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Description

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that features a piperidine ring bonded to a pyridine ring through an ether linkage The compound also contains a fluorophenylsulfonyl group, which imparts unique chemical properties

Mechanism of Action

Mode of Action

It’s worth noting that many compounds with similar structures are often involved in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which this compound may contain, are only marginally stable in water . This could potentially impact the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of organoboron compounds, which this compound may contain, can be affected by exposure to air and moisture . Additionally, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound may also contain, is considerably accelerated at physiological pH . Therefore, these environmental factors should be taken into consideration when studying the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorophenylsulfonyl chloride with piperidine, followed by the reaction with 4-hydroxypyridine under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its combination of a fluorophenylsulfonyl group, a piperidine ring, and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-14-5-1-2-6-15(14)23(20,21)19-11-8-13(9-12-19)22-16-7-3-4-10-18-16/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVOZDPMDBVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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